4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
Propriétés
IUPAC Name |
4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-16-3-1-15(2-4-16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWXNLCXBDFXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Variations and Target Selectivity
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Sulfonyl Substituent :
- The target compound’s 4-fluorophenylpiperazine group contrasts with GSK3787’s pyridyl substituent. This difference likely directs target specificity: GSK3787 binds PPARδ irreversibly , whereas piperazine-containing analogs (e.g., ) target dopamine receptors .
- Fluorine in the phenyl group enhances electronegativity and metabolic stability compared to chlorine or methyl groups .
In contrast, ethoxyethyl () or pentanamide () chains increase flexibility, favoring dopamine receptor binding .
Core Structure :
- Benzamide derivatives (target compound, GSK3787) exhibit higher lipophilicity than acetamide analogs (), influencing blood-brain barrier penetration and CNS activity .
Physicochemical Properties
- Lipophilicity : The 4-chlorobenzamide core increases logP compared to unsubstituted benzamides, enhancing membrane permeability.
- Solubility : Sulfonyl and piperazine groups improve aqueous solubility relative to purely aromatic analogs (e.g., ) .
Méthodes De Préparation
Retrosynthetic Analysis
The target compound can be dissected into three primary components:
-
4-Chlorobenzoyl chloride (benzamide precursor).
-
2-Aminoethylsulfonyl chloride (sulfonamide linker).
-
4-(4-Fluorophenyl)piperazine (piperazine moiety).
Retrosynthetically, the molecule is assembled through sequential sulfonamide formation and amide coupling.
Synthesis of 4-(4-Fluorophenyl)piperazine
4-(4-Fluorophenyl)piperazine is typically prepared via nucleophilic aromatic substitution. Fluorobenzene reacts with piperazine under catalytic conditions, though yields are moderate (~50–60%) due to competing side reactions.
Reaction Conditions :
Sulfonation of Piperazine to Form Sulfonyl Chloride Intermediate
The piperazine derivative is sulfonated using chlorosulfonic acid (ClSO₃H) to yield 1-(4-fluorophenyl)piperazine-1-sulfonyl chloride.
Procedure :
-
Dissolve 4-(4-fluorophenyl)piperazine (1 eq) in dichloromethane (DCM).
-
Add ClSO₃H (1.2 eq) dropwise at 0°C.
-
Stir for 4 h at room temperature.
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity (HPLC) | >95% |
Sulfonamide Formation with 2-Aminoethanol
The sulfonyl chloride reacts with 2-aminoethanol to form 2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethylamine.
Optimization Insights :
-
Solvent : Tetrahydrofuran (THF).
-
Base : Triethylamine (TEA, 2 eq).
-
Temperature : 0°C → room temperature, 6 h.
| Outcome | Value |
|---|---|
| Isolated Yield | 68% |
| Byproduct | <5% disulfonation |
Amide Coupling with 4-Chlorobenzoyl Chloride
The final step involves coupling the sulfonamide intermediate with 4-chlorobenzoyl chloride.
Method A (Schotten-Baumann) :
-
Add 4-chlorobenzoyl chloride (1.1 eq) to a solution of the sulfonamide intermediate in water/THF.
-
Adjust pH to 9–10 using NaOH.
Method B (Coupling Agents) :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 55% | 82% |
| Purity | 90% | 98% |
Reaction Optimization and Challenges
Sulfonation Efficiency
Sulfonation of piperazine derivatives is highly sensitive to moisture. Anhydrous conditions and controlled stoichiometry (ClSO₃H:piperazine = 1.2:1) minimize dimerization.
Amide Coupling Side Reactions
Competitive hydrolysis of 4-chlorobenzoyl chloride occurs in aqueous media (Method A), reducing yield. Method B, using HATU, suppresses hydrolysis but increases cost.
Purification Strategies
-
Chromatography : Silica gel (ethyl acetate/hexane) for intermediates.
-
Recrystallization : Final compound purified from ethanol/water (7:3).
Analytical Characterization
Spectroscopic Data
Purity and Stability
-
HPLC : Rt = 8.7 min (C18 column, acetonitrile/water 60:40).
-
Stability : Stable at 25°C for 6 months; hygroscopic—store under nitrogen.
Comparative Analysis of Synthetic Approaches
| Aspect | Classical (Method A) | Modern (Method B) |
|---|---|---|
| Cost | Low | High (HATU) |
| Yield | Moderate (55%) | High (82%) |
| Scalability | Suitable for >100 g | Limited by reagent cost |
| Environmental Impact | High (aqueous waste) | Low (organic solvents) |
Industrial and Regulatory Considerations
Pilot-Scale Production
Q & A
Basic Research Questions
Q. What are the key structural features of 4-chloro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, and how do they influence its pharmacological profile?
- Answer : The compound features a benzamide core with a 4-chloro substituent, a sulfonylethyl linker, and a 4-fluorophenylpiperazine moiety. The sulfonyl group enhances solubility and binding affinity by introducing polar interactions, while the 4-fluorophenyl group on the piperazine ring improves metabolic stability and receptor selectivity. Comparative studies with analogs (e.g., 4-fluoro vs. 4-chloro substitutions) suggest that halogen placement significantly impacts biological activity, as seen in receptor-binding assays .
Q. What synthetic routes are commonly used to prepare this compound, and how can purity be ensured?
- Answer : Synthesis typically involves:
Piperazine functionalization : Reacting 4-(4-fluorophenyl)piperazine with a sulfonylethyl chloride intermediate.
Benzamide coupling : Using 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Purity is verified via NMR (to confirm structural integrity) and HPLC-MS (to assess >95% purity). Reaction conditions (temperature, solvent polarity) are optimized to minimize byproducts .
Q. How does this compound compare structurally and functionally to its analogs (e.g., 4-fluoro or 3-chloro derivatives)?
- Answer : A comparative table highlights key differences:
| Analog | Substituent | Unique Attributes |
|---|---|---|
| 4-Fluoro | Fluorine at benzamide para | Higher metabolic stability but lower D3 receptor affinity |
| 3-Chloro | Chlorine at benzamide meta | Altered steric effects, reduced solubility |
| 4-Chloro (target) | Chlorine at benzamide para | Optimal balance of solubility and D3/D4 receptor selectivity |
Functional differences are validated via radioligand binding assays (e.g., dopamine receptor subtypes) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported receptor-binding data for this compound?
- Answer : Discrepancies in receptor affinity (e.g., D3 vs. D4 selectivity) may arise from assay conditions (e.g., membrane preparation methods, radioligand concentrations). To address this:
- Use homologous competition assays with standardized membrane preparations.
- Validate findings across multiple cell lines (e.g., HEK293 expressing human D3 vs. D4 receptors).
- Apply molecular docking simulations to predict binding poses and identify critical residues (e.g., TM5 in D3 receptors) .
Q. How can the compound’s pharmacokinetic (PK) properties be optimized for in vivo studies?
- Answer : Key strategies include:
- Prodrug modification : Esterification of the sulfonyl group to enhance oral bioavailability.
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., piperazine N-dealkylation).
- Lipophilicity adjustment : Introduce trifluoromethyl groups to balance blood-brain barrier penetration and plasma protein binding .
Q. What advanced analytical techniques are critical for characterizing degradation products under stressed conditions?
- Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
- LC-QTOF-MS : Identifies degradation products via high-resolution mass fragmentation.
- 2D NMR (HSQC, HMBC) : Maps structural changes in degraded samples (e.g., sulfonamide cleavage) .
Q. How can structural modifications enhance selectivity for serotonin (5-HT1A) over dopamine receptors?
- Answer :
- Piperazine ring substitution : Replace 4-fluorophenyl with 7-methoxynaphthyl to exploit 5-HT1A hydrophobic pockets.
- Linker optimization : Replace sulfonylethyl with ethoxyethyl to reduce steric hindrance.
- In vitro validation : Perform functional cAMP assays in 5-HT1A-transfected cells to quantify efficacy (EC50) .
Methodological Notes
- Data Interpretation : Use Schild analysis for receptor antagonism studies to calculate pA2 values.
- Statistical Rigor : Apply Grubbs’ test to exclude outliers in biological triplicates.
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure batch-to-batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
